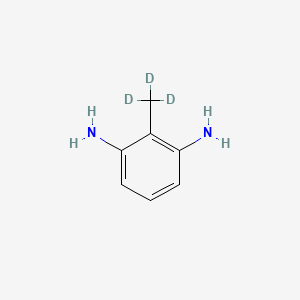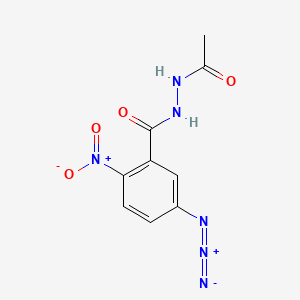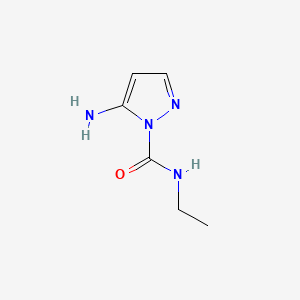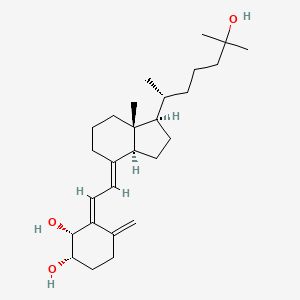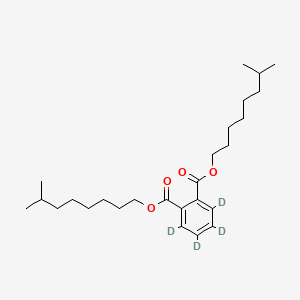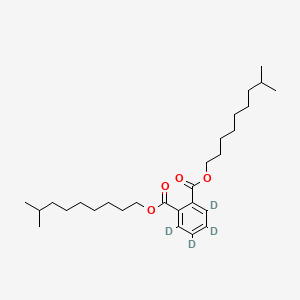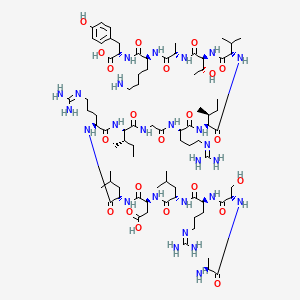
Emap-II-derived peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emap-II-derived peptide, also known as Endothelial Monocyte-Activating Polypeptide II, is a tumor-derived cytokine that plays a significant role in various biological processes. It is known for its pro-inflammatory, pro-apoptotic, and anti-angiogenic properties. This peptide is involved in the regulation of endothelial cells, monocytes, and neutrophils, and has been studied for its potential in cancer therapy due to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .
準備方法
Synthetic Routes and Reaction Conditions: Emap-II-derived peptide is typically synthesized using recombinant DNA technology. The gene encoding the peptide is cloned into an expression vector, which is then introduced into a host cell, commonly Escherichia coli. The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using techniques such as affinity chromatography and lyophilization .
Industrial Production Methods: For industrial-scale production, the recombinant this compound is produced in bioreactors. The process involves the fermentation of genetically modified Escherichia coli cells, followed by cell lysis and purification of the peptide. The purified peptide is then formulated into a lyophilized powder for storage and distribution .
化学反応の分析
Types of Reactions: Emap-II-derived peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the peptide’s stability, activity, and interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used to study the oxidative stability of the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) are employed to investigate the peptide’s disulfide bond formation and reduction.
Substitution: Various chemical groups can be introduced into the peptide structure using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound. These derivatives are analyzed to understand the peptide’s functional properties and potential modifications .
科学的研究の応用
Emap-II-derived peptide has a wide range of scientific research applications:
Chemistry: It is used to study protein-protein interactions, peptide stability, and chemical modifications.
Biology: The peptide is involved in research on cell signaling, apoptosis, and angiogenesis.
Medicine: this compound is being investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations
作用機序
Emap-II-derived peptide exerts its effects through several molecular targets and pathways:
Pro-inflammatory Activity: It induces the expression of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the site of inflammation.
Pro-apoptotic Activity: The peptide activates apoptotic pathways in endothelial cells and tumor cells, leading to programmed cell death.
Anti-angiogenic Activity: this compound inhibits the formation of new blood vessels by targeting endothelial cells and disrupting angiogenic signaling pathways .
類似化合物との比較
Emap-II-derived peptide is unique compared to other similar compounds due to its dual role in promoting apoptosis and inhibiting angiogenesis. Similar compounds include:
Tumor Necrosis Factor-alpha (TNF-alpha): A cytokine with pro-inflammatory and pro-apoptotic properties.
Interleukin-1 (IL-1): A cytokine involved in inflammatory responses.
Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKYFHKFHPYMT-JJRSMFPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H142N26O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1832.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
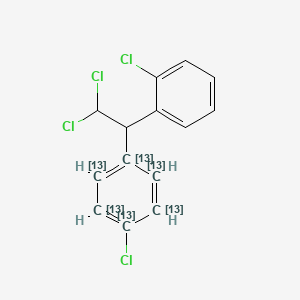

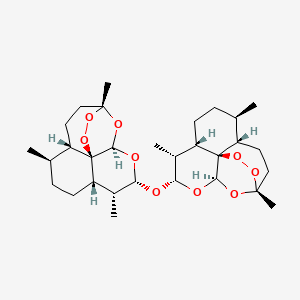
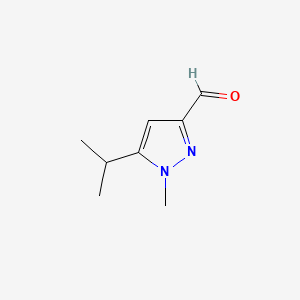

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)

